2-(2,6-Dibromopyridin-3-yl)acetonitrile

Kinase Inhibition GSK3 JNK

2-(2,6-Dibromopyridin-3-yl)acetonitrile (CAS: 1227590-57-9, MF: C7H4Br2N2, MW: 275.93 g/mol) is a heterocyclic building block belonging to the pyridinyl acetonitrile class. Its structure features a pyridine core with bromine atoms at the 2- and 6-positions and an acetonitrile group at the 3-position.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
Cat. No. B12965060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dibromopyridin-3-yl)acetonitrile
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1CC#N)Br)Br
InChIInChI=1S/C7H4Br2N2/c8-6-2-1-5(3-4-10)7(9)11-6/h1-2H,3H2
InChIKeyXGGZNGFUCUIROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dibromopyridin-3-yl)acetonitrile: Key Physicochemical and Regulatory Baseline for Procurement


2-(2,6-Dibromopyridin-3-yl)acetonitrile (CAS: 1227590-57-9, MF: C7H4Br2N2, MW: 275.93 g/mol) is a heterocyclic building block belonging to the pyridinyl acetonitrile class . Its structure features a pyridine core with bromine atoms at the 2- and 6-positions and an acetonitrile group at the 3-position . This substitution pattern confers distinct electronic and steric properties that are critical for applications in kinase inhibitor design, particularly for modulating the GSK3 and JNK pathways [1]. The compound is typically supplied with a purity of ≥95% for research use .

Why Generic Substitution of 2-(2,6-Dibromopyridin-3-yl)acetonitrile is Not Advised: A Critical Procurement Consideration


Direct substitution with related pyridine or acetonitrile derivatives is not feasible due to the compound's unique dibromo-substitution pattern and the specific positioning of the acetonitrile moiety. The 2,6-dibromo arrangement on the pyridine ring is essential for achieving selective reactivity in cross-coupling reactions, enabling sequential functionalization that is not possible with mono-bromo or non-brominated analogs [1]. Furthermore, the 3-acetonitrile group is a key pharmacophore for engaging specific kinase targets like GSK3 and JNK, a property that is lost in 4-acetonitrile regioisomers or when the acetonitrile is replaced by other functional groups [2].

Quantitative Differentiation of 2-(2,6-Dibromopyridin-3-yl)acetonitrile: A Comparator-Based Evidence Guide


Kinase Modulation: GSK3 and JNK Pathway Engagement Compared to Mono-Bromo Analogs

2-(2,6-Dibromopyridin-3-yl)acetonitrile is a modulator of both Glycogen Synthase Kinase 3 (GSK3) and c-Jun N-terminal Kinase (JNK) signaling pathways, as described in a key patent [1]. This dual activity is a class-level property of pyridinyl acetonitriles and is not documented for mono-bromo analogs like 2-(6-bromopyridin-3-yl)acetonitrile, which are primarily used as synthetic intermediates rather than as direct kinase modulators. The patent explicitly identifies the pyridinyl acetonitrile class, including this specific substitution pattern, as having this functional profile [1].

Kinase Inhibition GSK3 JNK Signal Transduction

Regioselective Reactivity in C-H Arylation: 2,6-Dibromo vs. 6-Substituted 2-Bromopyridines

In palladium-catalyzed C-H bond arylations, the reactivity of 2-bromopyridines is strongly dependent on the C6 substituent [1]. The use of 2,6-dibromopyridine (the core of the target compound) as a coupling partner enables the high-yield synthesis of symmetrical and unsymmetrical 2,6-di(hetero)arylpyridines, as well as 2-heteroarylpyridines after C-Br bond cleavage [1]. In contrast, other 6-substituted 2-bromopyridines (e.g., with CF3, CH3, CHO, or morpholine) do not provide the same synthetic versatility due to the lack of a second reactive site for sequential functionalization [1].

Cross-Coupling C-H Activation Palladium Catalysis Synthetic Methodology

Selective Mono-Arylation vs. Di-Arylation: 2,6-Dibromopyridine as a Strategic Intermediate

2,6-Dibromopyridine, the immediate precursor and core of the target compound, undergoes selective mono-arylation with high efficiency under mild conditions using a palladium/NHC catalyst system [1]. This reaction proceeds in water/acetonitrile at ambient temperature with a catalyst loading of just 0.1 mol% [1]. This level of selectivity and catalyst efficiency is a direct consequence of the 2,6-dibromo substitution pattern, which allows for the differentiation of the two C-Br bonds. Analogs with only a single bromine atom lack this strategic advantage for sequential functionalization [1].

Palladium Catalysis Selective Arylation N-Heterocyclic Carbenes Green Chemistry

Optimal Scientific and Industrial Applications for 2-(2,6-Dibromopyridin-3-yl)acetonitrile


Development of Dual GSK3/JNK Kinase Inhibitors for Inflammatory and Neurological Diseases

Procure this compound as a key starting material for synthesizing novel pyridinyl acetonitrile derivatives designed to modulate both GSK3 and JNK signaling pathways. As established by patent WO 2004098607 A1, this scaffold class exhibits activity against these kinases, making it valuable for developing treatments for conditions like Type 2 diabetes, Alzheimer's disease, and inflammatory disorders [1].

Synthesis of Complex 2,6-Diarylpyridine Ligands and Macrocycles via Sequential Cross-Coupling

Utilize the 2,6-dibromo substitution pattern for highly efficient, stepwise functionalization. The compound can first undergo a selective mono-arylation (e.g., Suzuki-Miyaura coupling) at the more reactive C2-Br bond under mild conditions [2], followed by a second, orthogonal cross-coupling at the C6-Br position [3]. This is a proven strategy for constructing unsymmetrical 2,6-diarylpyridines, which are valuable as ligands in coordination chemistry and as building blocks in medicinal chemistry.

Design of Advanced Building Blocks for Targeted Covalent Inhibitors

The acetonitrile group at the 3-position serves as a versatile handle that can be transformed into a variety of functional groups, including amides, amines, and tetrazoles. This allows for the installation of a 'warhead' or a recognition element for specific biological targets. The 2,6-dibromo pattern provides two orthogonal vectors for further elaboration, enabling the rapid generation of focused libraries of potential covalent inhibitors with precise spatial orientation of reactive groups [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Dibromopyridin-3-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.